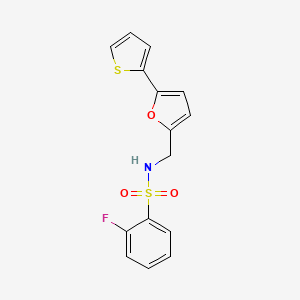

2-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3S2/c16-12-4-1-2-6-15(12)22(18,19)17-10-11-7-8-13(20-11)14-5-3-9-21-14/h1-9,17H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQOYNJBLDWKIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Enolate Formation and Cyclization

Enolate Generation and Oxalate Coupling

A foundational approach involves the formation of a dione enolate intermediate. In a representative procedure, a ketone precursor (ketone A) is dissolved in tetrahydrofuran (THF) and cooled to -78°C. Lithium hexamethyldisilazide (LiHMDS, 0.9 equivalents) is added dropwise to deprotonate the ketone, forming a reactive enolate. The mixture is warmed to 0°C, and diethyl oxalate (1.2 equivalents) is introduced, facilitating nucleophilic attack at the carbonyl carbon. After stirring at room temperature for 45 minutes, the dione enolate (compound B) is obtained without further purification.

Reaction Conditions:

- Solvent: Tetrahydrofuran (THF)

- Temperature: -78°C → 0°C → room temperature

- Catalyst: LiHMDS

- Key Reagent: Diethyl oxalate

Cyclization and Sulfonamide Formation

The enolate intermediate undergoes cyclization to construct the thiophene-furan hybrid scaffold. Subsequent coupling with 2-fluorobenzenesulfonamide is achieved via nucleophilic substitution. The sulfonamide group is introduced using a benzenesulfonamide derivative under basic conditions, often employing triethylamine (TEA) or pyridine to scavenge HCl generated during the reaction.

Reductive Amination Strategy

Aldehyde Intermediate Preparation

An alternative route involves reductive amination between a furan-thiophene aldehyde and 2-fluorobenzenesulfonamide. The aldehyde intermediate is synthesized through Vilsmeier-Haack formylation of the methyl group attached to the furan-thiophene backbone. For example, 5-(thiophen-2-yl)furan-2-carbaldehyde is prepared using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Reductive Coupling

The aldehyde reacts with 2-fluorobenzenesulfonamide in toluene under reflux conditions, catalyzed by p-toluenesulfonic acid (PTSA). Sodium borohydride (NaBH₄) is then added at 0°C to reduce the imine intermediate, yielding the target compound. This method emphasizes stoichiometric control, with a 1:1 molar ratio of aldehyde to sulfonamide ensuring minimal byproducts.

Optimization Data:

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Catalyst | PTSA·H₂O (0.1 equivalents) |

| Reducing Agent | NaBH₄ (2.0 equivalents) |

| Reaction Time | 12 hours (reflux) + 2 hours |

Copper-Catalyzed Oxidative Coupling

Catalyst Selection and Substrate Scope

Recent advances utilize copper(I) thiophene-2-carboxylate (20 mol%) with 4-methoxy-TEMPO (3 equivalents) as a co-catalyst in dimethyl sulfoxide (DMSO). This system promotes oxidative coupling between propiophenone derivatives and N-methyl-p-toluenesulfonamide at 110°C under oxygen. The method achieves moderate yields (up to 88%) and tolerates diverse substituents on the aryl ring.

Mechanistic Insights

The copper catalyst facilitates single-electron transfer (SET), generating radical intermediates that couple to form the C–N bond. Oxygen acts as a terminal oxidant, regenerating the catalytic cycle. This approach avoids stoichiometric metal reagents, enhancing sustainability.

Representative Procedure:

- Substrates: Propiophenone (0.9 mmol), N-methyl-p-toluenesulfonamide (0.3 mmol)

- Catalyst System: Cu(I) thiophene-2-carboxylate (20 mol%), 4-methoxy-TEMPO

- Conditions: DMSO, 110°C, O₂ atmosphere, 24 hours

- Workup: Ethyl acetate extraction, silica gel chromatography (petroleum ether/ethyl acetate = 10:1)

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography is universally employed for purification. Solvent systems vary:

Comparative Analysis of Synthetic Routes

| Method | Yield | Key Advantage | Limitation |

|---|---|---|---|

| Enolate Cyclization | Not reported | High purity | Multi-step, low scalability |

| Reductive Amination | 70–85% | Mild conditions | Requires aldehyde precursor |

| Copper Catalysis | 88% | Atom-economical | High temperature required |

Industrial-Scale Considerations

For bulk production, continuous flow reactors are proposed to enhance heat transfer and mixing efficiency. Automated systems enable real-time monitoring of parameters such as pH and temperature, critical for reproducibility. Industrial protocols may substitute NaBH₄ with catalytic hydrogenation (H₂/Pd-C) to reduce costs.

Chemical Reactions Analysis

Functional Group Transformations

1.1 Sulfonamide Oxidation

The sulfonamide group (-SO₂NH₂) in this compound can undergo oxidation to form sulfoxides or sulfones. For example, converting a sulfonamide to a sulfone (e.g., replacing -SO₂NH₂ with -SO₂-) significantly alters biological activity, as seen in structural analogs where such modifications reduced inhibitory potency .

Substitution Reactions

2.1 Thiophene Ring Modifications

The thiophene moiety in the compound is highly reactive, allowing substitutions at specific positions. For instance, replacing the thiophene ring with a benzothiophene or introducing methyl groups (e.g., 2,5-dimethyl substitution) retains or enhances biological activity .

2.2 Sulfonamide Moiety Substitution

Replacing the sulfonamide group with other functional groups (e.g., cyclized tertiary sulfonamides) can drastically reduce inhibitory potency, as observed in analogs where such modifications led to significant activity loss .

Impact of Structural Modifications

Key Reagents and Conditions

-

Oxidation : Hydrogen peroxide or potassium permanganate.

-

Substitution : Electrophilic substitution reagents (e.g., halogens, nucleophiles).

-

Coupling : Catalysts and solvents like dichloromethane or dimethylformamide.

Major Products Formed

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties, primarily due to their mechanism of inhibiting bacterial folic acid synthesis. The introduction of the thiophene and furan rings may enhance this activity by improving the compound's interaction with bacterial enzymes. Case studies have shown that derivatives of thiophene and furan exhibit significant antimicrobial effects against a range of pathogens, including Gram-positive and Gram-negative bacteria .

2. Anticancer Potential

Recent research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, sulfonamide derivatives have been tested against various cancer cell lines, showing promising results in reducing cell viability through apoptosis induction. The unique electronic properties introduced by the fluorine atom may also play a role in enhancing anticancer activity by affecting the compound's interaction with cellular targets .

3. Anti-inflammatory Effects

The anti-inflammatory properties of sulfonamides are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases. Studies have indicated that modifications to the sulfonamide structure can enhance its selectivity and potency against COX enzymes .

Material Science Applications

1. Organic Electronics

The incorporation of thiophene and furan moieties into organic semiconductors has been extensively studied due to their favorable electronic properties. Compounds like 2-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can potentially be used in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), where they can serve as electron transport materials or active layers due to their charge carrier mobility .

2. Polymer Chemistry

The versatility of sulfonamide compounds allows them to be used as building blocks in polymer synthesis. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for applications in coatings, adhesives, and other polymer-based materials .

Case Studies

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a sulfonamide backbone with several analogues but differs in substituents and heterocyclic systems:

Key Observations :

- Substituent Effects : Electron-withdrawing fluorine (target, compound 22) may increase sulfonamide acidity compared to electron-donating methyl (int-8) or methoxy groups (), affecting solubility and reactivity.

- Heterocycle Impact: The furan-thiophene system (target, int-8) introduces planar aromaticity, while tetrahydro-2H-pyran () adds conformational flexibility.

Physicochemical Properties

Analysis :

- Compound 22’s significantly higher melting point suggests stronger intermolecular forces (e.g., hydrogen bonding from isoindolinone) compared to the furan-thiophene derivatives .

- Propargyl-substituted compounds (1l, int-8) exhibit lower melting points, likely due to reduced crystallinity from alkyne groups .

Biological Activity

The compound 2-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide represents a novel class of sulfonamide derivatives that have garnered attention due to their potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of a thiophene-furan hybrid with a fluorinated benzenesulfonamide. The general synthetic route can be outlined as follows:

- Preparation of Thiophene-Furan Intermediate : The initial step involves synthesizing the thiophene-furan moiety through standard organic reactions such as cross-coupling or cyclization.

- Fluorination : The introduction of the fluorine atom is achieved using fluorinating agents, which enhances the compound's biological activity.

- Final Sulfonamide Formation : The final step involves coupling the thiophene-furan intermediate with a benzenesulfonamide derivative.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study reported minimum inhibitory concentrations (MICs) for various derivatives, highlighting their effectiveness against Gram-positive and Gram-negative bacteria.

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| 3a | Insoluble | |

| 3b | 108.2 | Moderate activity |

| 3c | 404.8 | Moderate activity |

| 3d | Insoluble | |

| 3e | 380.2 | Moderate activity |

The data suggest that modifications at specific positions on the thiophene and furan rings can significantly influence antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamide derivatives has been documented, with some compounds exhibiting inhibition rates comparable to standard anti-inflammatory drugs like diclofenac. For instance, certain derivatives showed an inhibition percentage of around 93.80% at a concentration of 1 mM , indicating strong anti-inflammatory properties .

Structure-Activity Relationships (SAR)

The introduction of a fluorine atom at specific positions on the aromatic rings has been shown to enhance biological activity. For example, fluorinated analogues often demonstrate improved potency compared to their non-fluorinated counterparts. The SAR studies suggest that:

- Fluorination increases lipophilicity and may enhance membrane permeability.

- Substituent Effects : Different substituents on the thiophene and furan rings can modulate biological activity by altering electronic properties and steric hindrance.

Study on Antimicrobial Efficacy

A comprehensive study evaluated various sulfonamide derivatives against clinical isolates of MRSA and other pathogens. The results indicated that compounds with a thiophene-furan scaffold exhibited potent antibacterial activity, with some derivatives achieving MIC values as low as 15.625 µM against MRSA strains .

In Vivo Studies

In vivo studies have demonstrated that selected derivatives can significantly reduce inflammation in animal models, providing evidence for their therapeutic potential in treating inflammatory diseases .

Q & A

Basic: What synthetic strategies are recommended for synthesizing 2-fluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Prepare the thiophene-furan hybrid intermediate via Sonogashira coupling or Suzuki-Miyaura cross-coupling to link thiophene and furan moieties .

- Step 2: Functionalize the benzenesulfonamide group. The fluoro substituent is introduced early via electrophilic substitution or halogen exchange .

- Step 3: Couple the intermediates using nucleophilic substitution (e.g., SN2) or reductive amination, with bases like triethylamine in solvents such as DMF or dichloromethane .

Optimization: Use Pd catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency, monitor reaction progress via TLC/HPLC, and employ recrystallization or column chromatography for purity .

Advanced: How can computational modeling predict the biological target interactions of this compound?

Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding affinities to enzymes (e.g., carbonic anhydrase IX), leveraging the sulfonamide group’s known role in enzyme inhibition .

- MD Simulations: Assess binding stability over time (50–100 ns simulations) to identify key residues (e.g., Zn²⁺ coordination in carbonic anhydrase) .

- QSAR Studies: Correlate structural features (e.g., fluoro substituent position) with activity data from analogs to predict IC₅₀ values .

Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?

Answer:

- NMR (¹H/¹³C): Assign peaks for thiophene (δ 6.5–7.5 ppm), furan (δ 6.0–7.0 ppm), and sulfonamide (δ 2.5–3.5 ppm) .

- X-ray Crystallography: Use SHELXL for refinement. Key metrics: R-factor < 5%, resolution ≤ 1.0 Å. The fluoro group’s electron density maps confirm substitution patterns .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~ 380–400 Da) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

- Assay Variability: Standardize conditions (e.g., cell lines, incubation time) to minimize discrepancies. For example, use MCF-7 cells for consistent cytotoxicity comparisons .

- SAR Analysis: Compare analogs (e.g., 2-methoxy vs. 2-fluoro derivatives) to identify substituents critical for activity. Evidence shows fluoro enhances membrane permeability but may reduce solubility .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, controlling for variables like purity (>95% by HPLC) .

Basic: What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

- Challenges: Low solubility in polar solvents, polymorphism risk, and disordered fluoro/thiophene groups.

- Solutions: Use mixed solvents (e.g., DMSO:EtOH) for slow evaporation. Co-crystallize with co-formers (e.g., cyclodextrins) or employ high-throughput screening with 96-well plates .

- Validation: Compare experimental XRD data with computational predictions (Mercury CSD) .

Advanced: Which in vitro assays evaluate pharmacokinetic properties like metabolic stability?

Answer:

- Microsomal Stability: Incubate with liver microsomes (human/rat), quantify parent compound via LC-MS. Half-life >1 hr suggests favorable metabolic stability .

- Plasma Protein Binding: Use equilibrium dialysis; >90% binding indicates limited free drug availability .

- Caco-2 Permeability: Apparent permeability (Papp) >1 ×10⁻⁶ cm/s suggests oral bioavailability .

Basic: How do electronic effects of substituents influence reactivity and bioactivity?

Answer:

- Fluoro Group: Electron-withdrawing nature increases sulfonamide acidity (pKa ~10), enhancing enzyme active-site binding via deprotonation .

- Thiophene/Furan: π-electron-rich moieties improve membrane penetration and enable π-π stacking with aromatic residues (e.g., Phe in carbonic anhydrase) .

- Steric Effects: Bulky substituents on the furan ring may reduce binding pocket accessibility .

Advanced: What strategies improve therapeutic index by reducing toxicity while retaining efficacy?

Answer:

- Prodrug Design: Mask the sulfonamide as a tert-butyl carbamate, hydrolyzing in vivo to release the active form .

- Selective Targeting: Conjugate with tumor-homing peptides (e.g., RGD sequences) to enhance specificity .

- Toxicity Screening: Use zebrafish models to assess hepatotoxicity and cardiotoxicity early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.